2-(Pyridine-4-carbonyl)cyclopentan-1-one
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Overview
Description
2-(Pyridine-4-carbonyl)cyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . This compound is characterized by a cyclopentanone ring attached to a pyridine ring via a carbonyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-pyridinecarboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridine-4-carbonyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridine-4-carbonyl)cyclopentan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridine-3-carbonyl)cyclopentan-1-one: Similar structure but with the carbonyl group attached to the 3-position of the pyridine ring.
2-(Pyridine-2-carbonyl)cyclopentan-1-one: Similar structure but with the carbonyl group attached to the 2-position of the pyridine ring.
Uniqueness
2-(Pyridine-4-carbonyl)cyclopentan-1-one is unique due to the specific positioning of the carbonyl group at the 4-position of the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(pyridine-4-carbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11NO2/c13-10-3-1-2-9(10)11(14)8-4-6-12-7-5-8/h4-7,9H,1-3H2 |
InChI Key |
SZVWRGLPRCZSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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